molecular formula C9H5FN2O2 B13071207 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B13071207
M. Wt: 192.15 g/mol
InChI Key: FDNZAYVSFKNBAY-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzohydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2).

Major Products

    Oxidation: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    Reduction: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorophenyl group can enhance binding affinity and specificity to the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to its combination of the oxadiazole ring and the formyl group, which provides a versatile platform for further chemical modifications and applications in various fields.

Biological Activity

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 944907-00-0
  • Molecular Formula : C₉H₅FN₂O₂
  • Molecular Weight : 192.15 g/mol
  • SMILES Notation : FC1=CC=C(C=C1)C1=NN=C(O1)C=O

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit a broad spectrum of anticancer activities. Specifically, studies have shown that 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance:

  • Case Study : A derivative demonstrated an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
Cell LineIC₅₀ (µM)
HeLa92.4
CaCo-292.4
MCF-792.4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains:

  • Study Findings : In vitro tests revealed that certain oxadiazole derivatives possess significant antibacterial activity comparable to standard antibiotics like Chloramphenicol and Rifampicin .
MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have been reported to exhibit anti-inflammatory and analgesic effects in preclinical models. The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has shown inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are involved in numerous cellular processes .

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNZAYVSFKNBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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